Cas no 2253105-27-8 ((1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride)

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride is a chiral bicyclic amine derivative with a constrained molecular architecture, offering unique steric and electronic properties. Its rigid azabicyclo[3.1.0]hexane scaffold enhances selectivity in synthetic applications, particularly in asymmetric synthesis and pharmaceutical intermediates. The hydrochloride salt form improves stability and handling, making it suitable for precise stoichiometric use. The compound's defined stereochemistry (1R,2S,5S) ensures consistent reactivity in enantioselective transformations, while the hydroxymethyl group provides a versatile functional handle for further derivatization. This product is valued in medicinal chemistry for its potential as a building block in bioactive molecule design, including CNS-targeting compounds. Typical applications include ligand synthesis and catalyst development.
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride structure
2253105-27-8 structure
商品名:(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride
CAS番号:2253105-27-8
MF:C6H12ClNO
メガワット:149.618580818176
MDL:MFCD22199186
CID:5303511

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride 化学的及び物理的性質

名前と識別子

    • (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride
    • MDL: MFCD22199186
    • インチ: 1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H/t4-,5-,6-;/m1./s1
    • InChIKey: YGLZZVXDLDVFDA-RWOHWRPJSA-N
    • ほほえんだ: C([C@H]1NC[C@H]2C[C@@H]12)O.Cl

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Advanced ChemBlocks
C-2899-250MG
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride
2253105-27-8 97%
250MG
$300 2023-09-15
Advanced ChemBlocks
C-2899-1G
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride
2253105-27-8 97%
1G
$905 2023-09-15

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride 関連文献

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochlorideに関する追加情報

Introduction to (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride (CAS No. 2253105-27-8)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. One such compound, (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride (CAS No. 2253105-27-8), has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound belongs to the class of azabicycloalkanes, which are known for their diverse biological activities and structural complexity.

The molecular structure of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride features a bicyclic framework with a nitrogen atom incorporated into the ring system. This nitrogen atom introduces steric and electronic variations that can influence the compound's interactions with biological targets. The specific stereochemistry at the 1R, 2S, and 5S positions further enhances its potential as a pharmacophore in drug design.

In recent years, there has been a growing interest in azabicycloalkanes due to their ability to mimic natural amino acid scaffolds while offering additional conformational flexibility. This flexibility allows for the design of molecules that can bind to complex biological targets with high specificity. The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for various pharmaceutical applications.

One of the most compelling aspects of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride is its potential as a lead compound in the development of new drugs. Researchers have been exploring its activity against a range of therapeutic targets, including enzymes and receptors involved in metabolic disorders and inflammatory diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain key enzymes, making it a promising candidate for further investigation.

The synthesis of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride presents unique challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it more feasible to produce this compound in multiigram quantities for research purposes. The use of chiral auxiliaries and catalysts has been crucial in achieving the desired stereochemical purity.

Recent studies have also highlighted the importance of understanding the conformational dynamics of azabicycloalkanes in their biological context. Computational modeling techniques have been employed to predict how this compound might interact with its target proteins at the molecular level. These studies provide valuable insights into the design of more effective derivatives with improved pharmacological properties.

The pharmacokinetic profile of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic potential. Preliminary pharmacokinetic studies suggest that it may exhibit favorable properties such as good oral bioavailability and moderate metabolic clearance.

In conclusion, (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol Hydrochloride (CAS No. 2253105-27-8) represents a significant advancement in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. Further research is warranted to fully elucidate its biological activity and develop novel drug candidates based on this scaffold.

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